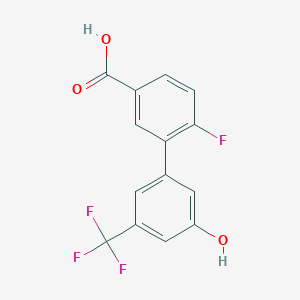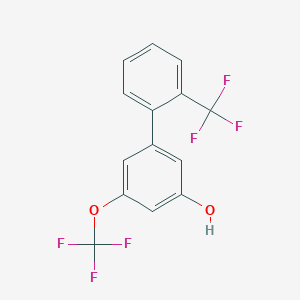
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMTP-TFMP) is a synthetic phenolic compound that has seen increasing use in scientific research due to its unique characteristics. 5-CMTP-TFMP has been studied for its utility in numerous applications, including as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in numerous scientific research applications. It has been used as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component. It has also been used as a reagent in the synthesis of chiral compounds, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of peptides.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. It is believed to act as an electron donor, donating electrons to other molecules and thus allowing for the formation of new bonds. It is also believed to act as an electron acceptor, accepting electrons from other molecules and thus allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it has been shown to have antibacterial and antifungal properties, as well as the ability to inhibit the growth of certain cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf life, and it is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use in a variety of experiments. However, it can be toxic if inhaled or ingested, and it should be handled with caution.
Zukünftige Richtungen
There are numerous potential future directions for 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%. Further research into its mechanism of action, biochemical and physiological effects, and potential applications could lead to the discovery of new, more effective therapies and treatments. Additionally, its use as a catalyst in organic syntheses could lead to the development of new, more efficient synthetic pathways. Finally, its use as a reagent in the synthesis of biologically active compounds could lead to the development of new, more effective drugs.
Synthesemethoden
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 3-chloro-4-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is then quenched with water and the product is isolated by filtration and recrystallization. The resulting product is a white solid with a melting point of 92-93°C.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOASSGMDJACTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686683 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-50-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


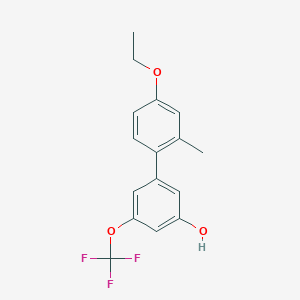
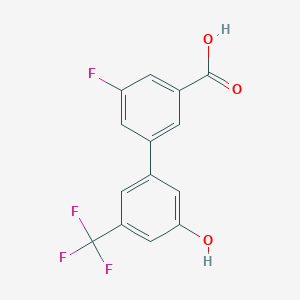

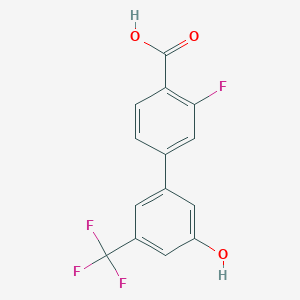

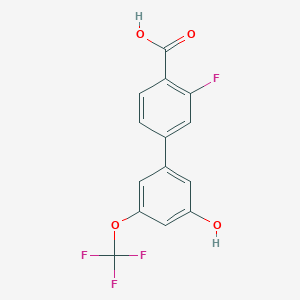
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)




